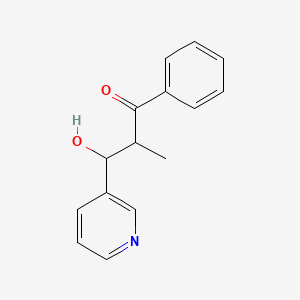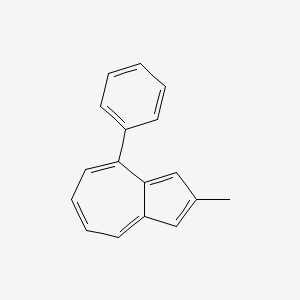
2-Methyl-4-phenylazulene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-phenylazulene is an organic compound belonging to the azulene family, characterized by its deep blue color. Azulenes are non-benzenoid aromatic hydrocarbons with a fused structure of five- and seven-membered rings. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-phenylazulene typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methylcycloheptatriene with phenylacetylene under specific conditions to form the azulene ring system. The reaction is usually carried out in the presence of a catalyst such as palladium or platinum, and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-4-phenylazulene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the azulene ring into a dihydro or tetrahydro form.
Substitution: Electrophilic substitution reactions can occur at specific positions on the azulene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include substituted azulenes, quinones, and hydrogenated azulene derivatives. These products have diverse applications in various fields.
Applications De Recherche Scientifique
2-Methyl-4-phenylazulene has several scientific research applications:
Chemistry: It is used as a model compound to study aromaticity and electronic properties of non-benzenoid hydrocarbons.
Biology: The compound’s derivatives are investigated for their potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Azulene derivatives are explored for their therapeutic potential in treating skin disorders and other medical conditions.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Methyl-4-phenylazulene involves its interaction with biological pathways. For instance, azulene derivatives have been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which plays a role in the biosynthesis of prostaglandins, key mediators of inflammation. This inhibition leads to anti-inflammatory effects. The compound may also interact with other molecular targets, contributing to its diverse biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Azulene: The parent compound of the azulene family, known for its deep blue color and aromatic properties.
Guaiazulene: A derivative of azulene with a methyl group at the 1-position and an isopropyl group at the 4-position, used in cosmetics and pharmaceuticals.
Chamazulene: Another azulene derivative with anti-inflammatory properties, found in chamomile oil.
Uniqueness
2-Methyl-4-phenylazulene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced properties.
Propriétés
Numéro CAS |
609768-78-7 |
|---|---|
Formule moléculaire |
C17H14 |
Poids moléculaire |
218.29 g/mol |
Nom IUPAC |
2-methyl-4-phenylazulene |
InChI |
InChI=1S/C17H14/c1-13-11-15-9-5-6-10-16(17(15)12-13)14-7-3-2-4-8-14/h2-12H,1H3 |
Clé InChI |
SNANJNGPWYVMEO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=CC=CC=C(C2=C1)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


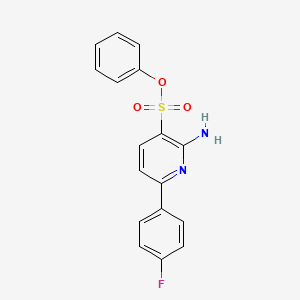
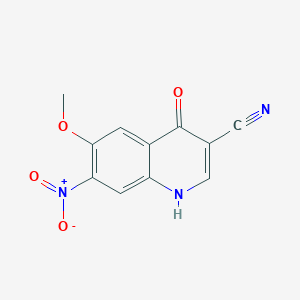

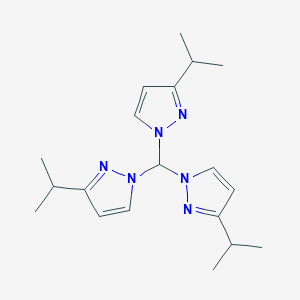
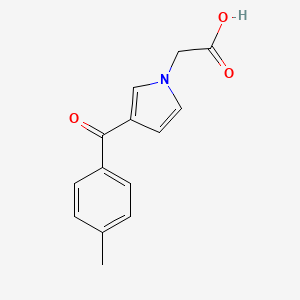
![2,2,2-Trifluoro-1-[4-(2-methoxy-3-nitrophenyl)piperidin-1-yl]ethan-1-one](/img/structure/B12585756.png)

![(2S)-2-amino-3-[2-(2-hydroxyethoxy)ethoxy]propanoic acid;hydrochloride](/img/structure/B12585783.png)
![(1E)-N'-(3-Methyl[1,2]oxazolo[5,4-b]pyridin-4-yl)ethanimidamide](/img/structure/B12585788.png)
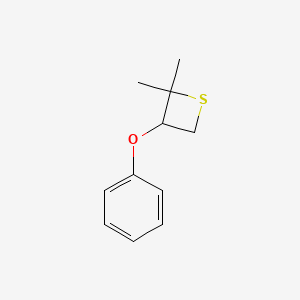
![3-Bromo-5-[3-(methoxymethoxy)phenyl]-2,4-dimethylthiophene](/img/structure/B12585795.png)
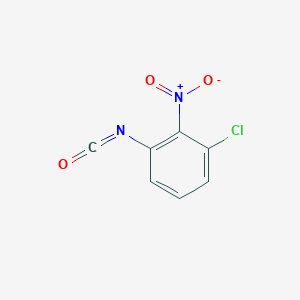
![N-(8,8a-Dihydrocyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin-2-yl)-4-methylbenzamide](/img/structure/B12585813.png)
